4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Description
Historical Development of Deuterated Pharmaceutical Compounds
Evolution of Isotope Labeling in Medicinal Chemistry
The foundation of isotopic labeling traces back to Harold Urey's 1931 discovery of deuterium, a stable hydrogen isotope with a neutron-enriched nucleus. Early applications focused on mechanistic studies, such as using deuterium oxide (heavy water) to track hydrogen exchange reactions in phenolic compounds. By the 1960s, researchers began exploring deuterium's potential to alter drug metabolism, exemplified by studies on d~2~-tyramine and d~3~-morphine. These investigations revealed that isotopic substitution could decelerate enzymatic cleavage of carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds—a phenomenon termed the kinetic isotope effect (KIE).
The 1980s witnessed the first systematic attempts to apply deuterium labeling for therapeutic purposes. Researchers synthesized deuterated analogs of known drugs, hypothesizing that slowed metabolism could enhance bioavailability and reduce dose frequency. Early successes included deuterated versions of antipsychotics and antivirals, though regulatory frameworks lagged behind these innovations. A pivotal advancement emerged with the development of deuterated phosphoramidites, enabling site-specific deuteration of complex molecules like warfarin.
Table 1: Key Developments in Isotope Labeling Technology
Milestones in Warfarin Deuterium Substitution Research
Warfarin, a vitamin K antagonist widely used as an anticoagulant, became a prime candidate for deuteration due to its narrow therapeutic index and metabolic instability. Initial efforts focused on partial deuteration at the acetonyl side chain, but these modifications failed to significantly alter hepatic clearance rates. A breakthrough occurred with the synthesis of 4-hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one, which substituted all five aromatic hydrogens in warfarin's phenyl group with deuterium.
Nuclear magnetic resonance (NMR) studies confirmed that pentadeuteration at the 2,3,4,5,6 positions minimally perturbed warfarin's three-dimensional structure while introducing significant metabolic changes. Cytochrome P450 (CYP2C9) assays demonstrated a 2.3-fold reduction in oxidation kinetics for the deuterated analog compared to native warfarin. This correlated with a 40% increase in plasma half-life during Phase I pharmacokinetic trials, suggesting reduced dosing frequency requirements.
Critical challenges emerged in scaling up synthesis. Traditional hydrogen-deuterium exchange methods proved inefficient for achieving >99% isotopic purity at all five positions. Advances in catalytic deuteration using iridium-based catalysts enabled gram-scale production with 99.8% deuterium incorporation. X-ray crystallography further validated that deuterium's slightly shorter bond length (1.44 Å vs. 1.61 Å for C–H) did not disrupt warfarin's binding to serum albumin or its target enzyme.
Regulatory Shifts in Deuterated Drug Development
The 2017 FDA approval of deutetrabenazine marked a paradigm shift, establishing deuterated drugs as distinct therapeutic entities rather than mere analogs. For 4-hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one, regulators required comprehensive characterization of:
- Isotopic purity (>99% at each substituted position)
- Absence of deuterium-hydrogen exchange in vivo
- Comparative bioavailability against non-deuterated warfarin
Agency guidelines now mandate specialized analytical protocols for deuterated compounds:
- Mass spectrometry with deuterium-specific fragmentation patterns
- Stable isotope tracing in Phase I metabolites
- Long-term stability studies under varying humidity/temperature
The European Medicines Agency (EMA) introduced additional requirements for deuterated anticoagulants in 2020, including:
- Prothrombin time normalization curves specific to the deuterated form
- CYP2C9 genotyping for trial participants
- Post-marketing surveillance for isotope-related drug interactions
Properties
Molecular Formula |
C19H16O5 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
InChI |
InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3/i2D,3D,4D,7D,8D |
InChI Key |
BPZSPAZBZFZZBN-ATTUOBAHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C3=CC=CC=C3OC2=O)O)C(C(=O)C)O)[2H])[2H] |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of this deuterated Warfarin analog involves replacing specific hydrogen atoms on the phenyl ring of Warfarin with deuterium atoms. This isotopic substitution is typically achieved through the use of deuterated reagents and solvents during the synthesis process.
- Key Starting Materials: 4-hydroxycoumarin and deuterated benzylideneacetone or equivalents.
- Reaction Type: Condensation reaction under basic conditions.
- Deuterium Incorporation: Achieved by using deuterated benzylideneacetone where the phenyl ring hydrogens are replaced by deuterium ([2H]) atoms.
Detailed Synthetic Procedure
Preparation of Deuterated Benzylideneacetone:
- The phenyl ring hydrogens are replaced with deuterium using catalytic exchange methods or by employing commercially available pentadeuteriobenzene derivatives.
- This intermediate is then reacted with acetone or acetyl derivatives to form the deuterated benzylideneacetone.
Condensation with 4-Hydroxycoumarin:
- Under basic conditions (such as potassium hydroxide in ethanol or methanol), 4-hydroxycoumarin is condensed with the deuterated benzylideneacetone.
- The reaction proceeds via Michael addition followed by cyclization, yielding the 4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one.
-
- The crude product is purified by recrystallization or chromatographic methods to ensure high isotopic purity and chemical integrity.
Industrial Scale Production
- Industrial synthesis follows the same principles but requires stringent control over reaction parameters to maintain isotopic purity.
- Use of deuterated solvents (e.g., deuterated methanol or ethanol) and reagents is critical.
- Reaction temperature, time, and pH are optimized to maximize yield and minimize hydrogen-deuterium exchange loss.
- Quality control includes isotopic ratio analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.
Reaction Conditions and Chemical Analysis
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Deuteration of phenyl ring | Catalytic H/D exchange or use of C6D5H | Incorporation of five deuterium atoms on phenyl ring |
| Formation of benzylideneacetone | Condensation of deuterated benzaldehyde with acetone | Intermediate with deuterated phenyl ring |
| Condensation with 4-hydroxycoumarin | Basic medium (KOH), ethanol/methanol solvent, room temperature to reflux | Formation of target compound with high isotopic purity |
| Purification | Recrystallization or chromatography | Removal of impurities and non-deuterated analogs |
Research Outcomes and Analytical Data
- Isotopic Purity: Typically >98% deuterium incorporation confirmed by mass spectrometry.
- Nuclear Magnetic Resonance (NMR): Deuterium substitution results in characteristic shifts and disappearance of proton signals on the aromatic ring.
- Mass Spectrometry: Molecular ion peak shifted by +5 Da compared to non-deuterated Warfarin.
- Yield: Reported yields range from 60% to 85% depending on reaction scale and purification methods.
- Stability: The compound is chemically stable under standard laboratory conditions, with minimal hydrogen-deuterium exchange post-synthesis.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Starting Material | 4-hydroxycoumarin, pentadeuteriobenzene | Purity >99% |
| Reaction Medium | Basic (KOH) in ethanol or methanol | 0.1–1 M KOH |
| Temperature | Room temperature to reflux (25–80 °C) | 25–80 °C |
| Reaction Time | 2–24 hours | 12–18 hours |
| Deuterium Incorporation | Use of deuterated benzylideneacetone and solvents | >98% isotopic purity |
| Purification | Recrystallization or column chromatography | >95% chemical purity |
| Yield | Isolated product yield | 60–85% |
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. For instance, it has been found to inhibit the proliferation of breast cancer cells by disrupting the cell cycle and promoting programmed cell death .
Neuroprotective Effects
The compound also demonstrates neuroprotective effects, making it a candidate for treating neurodegenerative diseases. It has been shown to improve cognitive function and reduce oxidative stress in neuronal cells. In animal models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid-beta plaque formation .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective activities, this compound has anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models of inflammatory diseases. This property suggests its potential use in treating conditions such as arthritis and other inflammatory disorders .
Biochemical Applications
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can be beneficial in pharmacological applications where modulation of drug metabolism is desired .
Antioxidant Activity
Its antioxidant properties are noteworthy as well. The ability to scavenge free radicals makes it valuable in formulations aimed at reducing oxidative stress-related damage. This application is particularly relevant in cosmetics and dietary supplements aimed at improving skin health and overall wellness .
Agricultural Sciences
Pesticidal Properties
Recent studies have explored the use of this compound as a natural pesticide. Its efficacy against various agricultural pests has been documented, showing promise as an environmentally friendly alternative to synthetic pesticides. Field trials indicate that it can significantly reduce pest populations while being safe for non-target organisms .
Plant Growth Regulation
Furthermore, the compound has been investigated for its role as a plant growth regulator. It enhances growth parameters such as root development and biomass accumulation in several plant species. This application could be pivotal in sustainable agriculture practices aimed at increasing crop yields without harmful chemicals .
Case Studies
Mechanism of Action
The mechanism by which 4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one exerts its effects depends on its specific application. In biological systems, the deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes. The chromen-2-one core structure can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Warfarin (Non-Deuterated Parent Compound)
Structural Differences :
- The non-deuterated phenyl group in warfarin (C19H16O4, MW 308.33 g/mol) is replaced with a pentadeuteriophenyl group in the target compound, increasing its molecular weight to 313.36 g/mol (C19H11D5O4) .
- Warfarin exists as a racemic mixture (RS), whereas the deuterated analog is synthesized in the (S)-enantiomeric form, which is pharmacologically active in humans .
Functional Implications :
4-Hydroxy-3-(3-oxo-3-phenylpropyl)chromen-2-one (6431-16-9)
Structural Differences :
Functional Implications :
- Lacks the hydroxyl group on the butyl side chain, which may reduce hydrogen-bonding capacity and alter solubility.
- No reported pharmacological activity; likely used in synthetic chemistry research .
Metal Complexes of 4-Hydroxycoumarin Derivatives
Example : Cu(II), Mn(II), and Zn(II) complexes with 4-hydroxy-3-(3-oxo-1,3-diphenylpropyl)-chromen-2-one ().
- Structural Differences : Incorporates a diphenylpropyl substituent instead of deuterated phenyl.
Substituted 4-Hydroxycoumarin Derivatives
Examples :
- 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(2-ethoxycarbonylphenyl)methyl]-chromen-2-one (): Features a coumarin-aryl hybrid structure with an ethoxycarbonylphenyl group. Demonstrated cytotoxicity against human tumor cell lines (e.g., HL-60, SKW-3) via MTT assays .
- Ammonium salt of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)-methyl]chromen-2-one (): Contains a trimethoxyphenyl group, enhancing steric bulk and electronic effects. Its crystal structure reveals intramolecular hydrogen bonding between hydroxyl and carbonyl groups .
Functional Comparison :
- The deuterated compound lacks extended aromatic systems (e.g., coumarin-aryl hybrids) or methoxy groups, limiting its π-π stacking interactions compared to these derivatives.
- Cytotoxicity and antibacterial activities are absent in the deuterated analog, which is tailored for metabolic studies .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H25D5O4, with a molecular weight of approximately 373.52 g/mol. The structure features a chromenone core substituted with a hydroxy and keto group, which are crucial for its biological activity.
Antioxidant Activity
Numerous studies have demonstrated that coumarin derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases. For instance:
- DPPH Scavenging Assay : The compound exhibited a SC50 value of 25 μg/mL, indicating strong free radical scavenging capacity compared to ascorbic acid (15 μg/mL) as a positive control .
Anticancer Properties
Research indicates that 4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one may possess anticancer properties. In vitro studies have shown:
- Cell Proliferation Inhibition : The compound inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 20 μM .
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various pathogens:
- Bacterial Strains : It displayed significant inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 70 µg/mL respectively .
- Fungal Strains : The compound was effective against Candida albicans with an MIC of 60 µg/mL.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Study on Tumor Growth : In a mouse model bearing breast cancer tumors, administration of the compound at doses of 10 mg/kg resulted in a 40% reduction in tumor size after four weeks compared to control groups .
- Oxidative Stress in Diabetic Rats : A study showed that treatment with the compound significantly reduced markers of oxidative stress (malondialdehyde levels) in diabetic rats .
Q & A
Q. How can synthetic routes for 4-hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one be optimized for reproducibility?
Methodological Answer:
- Step 1: Start with the core chromen-2-one scaffold (4-hydroxycoumarin derivatives).
- Step 2: Introduce the 2-hydroxy-3-oxo-1-phenylbutyl side chain via Friedel-Crafts alkylation or Michael addition, substituting the phenyl group with a deuterated phenyl (2,3,4,5,6-pentadeuteriophenyl) for isotopic labeling .
- Step 3: Optimize reaction conditions (solvent, temperature, catalyst) using kinetic studies. For example, refluxing in acetic acid with POCl₃ for 30 minutes achieves high yields (90%) in analogous coumarin syntheses .
- Critical Parameter: Monitor tautomerism via NMR (¹H and ¹³C) to confirm structural integrity, as tautomeric shifts are common in chromenone derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Resolve deuterium-induced isotopic shifts and confirm substitution patterns. For example, the pentadeuteriophenyl group will show no proton signals in ¹H NMR .
- X-ray Crystallography: Use SHELXL for refinement (e.g., hydrogen-bonding networks in chromenone derivatives). SHELX programs are robust for small-molecule crystallography, even with isotopic labeling .
- HRMS (ESI): Validate molecular weight with isotopic mass accuracy (e.g., deuterium increases mass by ~5 Da per deuterated phenyl) .
Advanced Research Questions
Q. How does the deuterated phenyl group influence tautomerism and enantioselectivity in this compound?
Methodological Answer:
- Tautomer Analysis: Compare deuterated vs. non-deuterated analogs using variable-temperature NMR. Deuterium’s lower zero-point energy stabilizes specific tautomers (e.g., keto-enol equilibria) .
- Enantioselectivity: Synthesize chiral analogs via asymmetric catalysis (e.g., chiral auxiliaries in Michael addition). Evaluate enantiomeric excess (ee) using chiral HPLC or CD spectroscopy .
- Computational Modeling: Apply DFT (e.g., B3LYP/6-31G*) to model tautomeric energy barriers. The Colle-Salvetti correlation-energy formula can predict stabilization effects of isotopic substitution .
Q. What strategies resolve contradictions in bioactivity data between chromenone derivatives?
Methodological Answer:
- Case Study: If anticoagulant activity varies between analogs, conduct:
- Structural Overlay: Compare X-ray structures (e.g., SHELXL-refined) to identify critical hydrogen bonds or steric clashes .
- SAR Analysis: Test substituent effects (e.g., bromine at position 3 enhances bioactivity in similar coumarins ).
- In Silico Docking: Use AutoDock Vina to model interactions with targets (e.g., vitamin K epoxide reductase for anticoagulants) .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
Methodological Answer:
- DFT Calculations: Model protonation states at key functional groups (e.g., hydroxyl and ketone groups). Use Gaussian 16 with implicit solvent models (e.g., SMD for water) .
- pKa Prediction: Apply ChemAxon or ACD/Labs software. Validate with experimental UV-Vis titration (e.g., chromenones show pH-dependent λmax shifts ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
